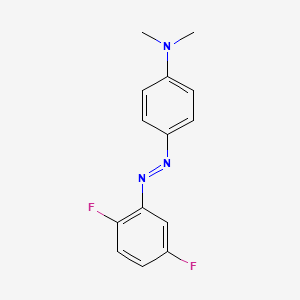
N,N-Dimethyl-p-(2,5-difluorophenylazo)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is notable for its unique structure, which includes two fluorine atoms on the phenyl ring, enhancing its chemical stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,5-difluoroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N,N-dimethylaniline in an alkaline medium to yield the desired azo compound.
Reaction Conditions:
Diazotization: 2,5-Difluoroaniline + NaNO2 + HCl → Diazonium salt
Coupling: Diazonium salt + N,N-Dimethylaniline → 4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline
- 4-(2,5-Dichlorophenyl)Diazenyl-N,N-Dimethylaniline
- 4-(2,5-Dibromophenyl)Diazenyl-N,N-Dimethylaniline
Comparison
- Fluorine Substitution: The presence of fluorine atoms in 4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline enhances its chemical stability and reactivity compared to its chloro and bromo analogs.
- Chemical Stability: Fluorine atoms provide greater resistance to oxidative and reductive conditions, making the compound more stable under various reaction conditions.
- Reactivity: The electron-withdrawing nature of fluorine atoms increases the compound’s reactivity in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
349-37-1 |
|---|---|
Molekularformel |
C14H13F2N3 |
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
4-[(2,5-difluorophenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H13F2N3/c1-19(2)12-6-4-11(5-7-12)17-18-14-9-10(15)3-8-13(14)16/h3-9H,1-2H3 |
InChI-Schlüssel |
BSJTZZYJKUSSJC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


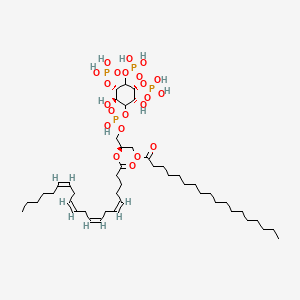
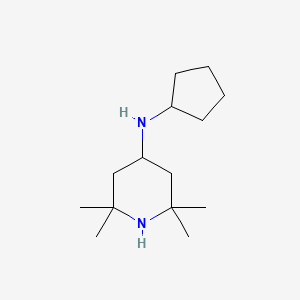
![1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B12852331.png)
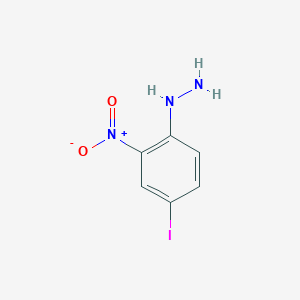


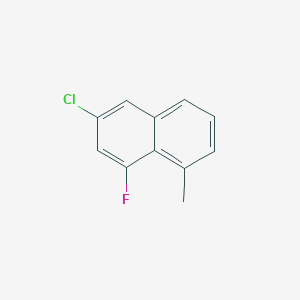
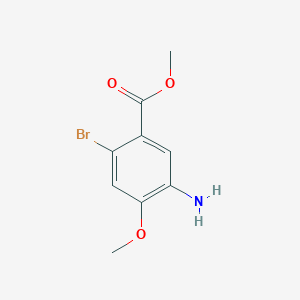
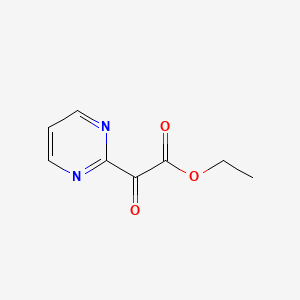
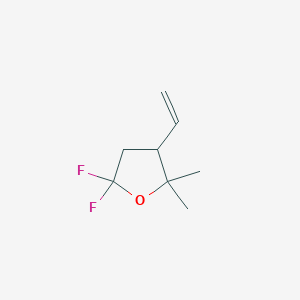
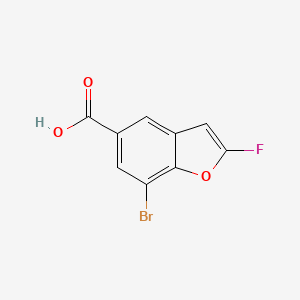
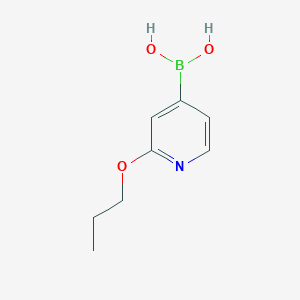
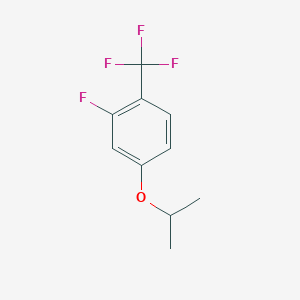
![3-(Methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12852397.png)
